[Mpa1, D-Tyr(Et)2, Gly(But)3, Gly(But)7]OT
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Overview
Description
[Mpa1, D-Tyr(Et)2, Gly(But)3, Gly(But)7]OT is a synthetic analogue of oxytocin, a nonapeptide hormone known for its role in social bonding, sexual reproduction, childbirth, and the period after childbirth. This compound is designed to mimic or modify the biological activity of oxytocin by incorporating non-natural amino acids at specific positions, which can enhance its stability, receptor affinity, and selectivity .
Preparation Methods
The synthesis of [Mpa1, D-Tyr(Et)2, Gly(But)3, Gly(But)7]OT typically involves solid-phase peptide synthesis (SPPS), a method widely used for the assembly of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The specific modifications in this compound include β-mercaptopropionic acid (Mpa) at position 1, D-tyrosine ethyl ester (D-Tyr(Et)) at position 2, and tert-butyl glycine (Gly(But)) at positions 3 and 7 .
Industrial production methods for such peptides often involve large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC) and characterization by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
[Mpa1, D-Tyr(Et)2, Gly(But)3, Gly(But)7]OT can undergo various chemical reactions, including:
Oxidation: The thiol group in β-mercaptopropionic acid can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The ethyl ester group in D-tyrosine can undergo hydrolysis to form the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and acidic or basic conditions for hydrolysis. Major products formed from these reactions include disulfide-linked dimers and hydrolyzed peptides .
Scientific Research Applications
[Mpa1, D-Tyr(Et)2, Gly(But)3, Gly(But)7]OT has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its binding affinity and selectivity towards oxytocin receptors in various tissues.
Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical methods.
Mechanism of Action
The mechanism of action of [Mpa1, D-Tyr(Et)2, Gly(But)3, Gly(But)7]OT involves its interaction with oxytocin receptors, which are G-protein-coupled receptors (GPCRs). Upon binding to these receptors, the compound can activate or inhibit various intracellular signaling pathways, depending on its specific modifications. The molecular targets and pathways involved include the Gq and Gi protein pathways, which can lead to different cellular responses such as contraction, relaxation, or growth inhibition .
Comparison with Similar Compounds
Similar compounds to [Mpa1, D-Tyr(Et)2, Gly(But)3, Gly(But)7]OT include other oxytocin analogues with modifications at different positions:
[Mpa1, D-Tyr(Et)2, D-Tic7, Aib9]OT: Contains D-tyrosine ethyl ester at position 2, D-tetrahydroisoquinoline-3-carboxylic acid at position 7, and α-aminoisobutyric acid at position 9.
[Mpa1, D-1-Nal2]OT: Contains D-1-naphthylalanine at position 2.
The uniqueness of this compound lies in its specific combination of non-natural amino acids, which can enhance its stability and receptor selectivity compared to other analogues .
Properties
Molecular Formula |
C46H73N11O12S2 |
---|---|
Molecular Weight |
1036.3 g/mol |
IUPAC Name |
(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-N-[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]-10-(3-amino-3-oxopropyl)-13-tert-butyl-16-[(4-ethoxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
InChI |
InChI=1S/C46H73N11O12S2/c1-10-69-26-13-11-25(12-14-26)20-29-41(65)56-36(45(4,5)6)43(67)52-27(15-16-32(47)58)39(63)53-30(21-33(48)59)40(64)55-31(23-71-70-18-17-35(61)51-29)42(66)57-37(46(7,8)9)44(68)54-28(19-24(2)3)38(62)50-22-34(49)60/h11-14,24,27-31,36-37H,10,15-23H2,1-9H3,(H2,47,58)(H2,48,59)(H2,49,60)(H,50,62)(H,51,61)(H,52,67)(H,53,63)(H,54,68)(H,55,64)(H,56,65)(H,57,66)/t27-,28-,29-,30-,31-,36+,37+/m0/s1 |
InChI Key |
DUQYFIXOZDQOES-CQRJDLEJSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N2)C(=O)N[C@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)C(C)(C)C)CC(=O)N)CCC(=O)N)C(C)(C)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)N2)C(=O)NC(C(=O)NC(CC(C)C)C(=O)NCC(=O)N)C(C)(C)C)CC(=O)N)CCC(=O)N)C(C)(C)C |
Origin of Product |
United States |
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